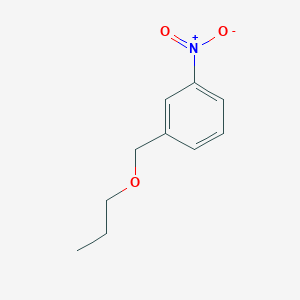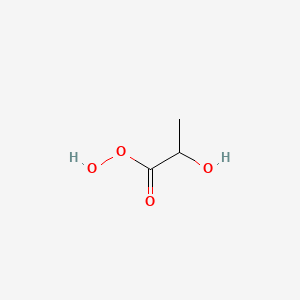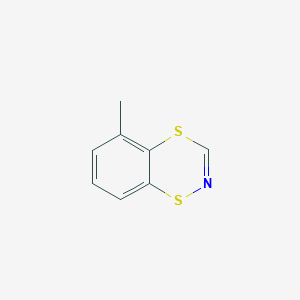
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione is a chlorinated organic compound with the molecular formula C6HCl3O2. This compound is characterized by the presence of three chlorine atoms attached to a cyclohexadiene ring, which also contains two ketone groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexadiene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanediols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of electrophilic chlorine atoms and ketone groups makes it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione: This compound has an additional chlorine atom, which can affect its reactivity and applications.
4-Methylcyclohexa-3,5-diene-1,2-dione:
Properties
| 77618-46-3 | |
Molecular Formula |
C6HCl3O2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
3,4,5-trichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H |
InChI Key |
VKLDSPFSVBLMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)






![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
